
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family of alkaloids. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, this compound has been found to inhibit the expression of inflammatory cytokines, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as an anti-cancer agent. This compound has been found to have cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. Further research is needed to develop more efficient synthesis methods for this compound.
Direcciones Futuras
There are several future directions for research on 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for cancer. Additionally, more research is needed to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases.
Métodos De Síntesis
The synthesis of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One method involves the condensation of 2-methyl-2-butenal and 2,3-dimethoxyphenethylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethoxyphenethylamine with 2-methyl-2-butenyl chloride in the presence of a base. Both methods result in the formation of 6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline with good yields.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(2-methyl-2-buten-1-yl)-1,2,3,4-tetrahydroisoquinoline has been found to have potential applications in scientific research. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-12(2)10-17-7-6-13-8-15(18-3)16(19-4)9-14(13)11-17/h5,8-9H,6-7,10-11H2,1-4H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDYIFVRAZPHHA-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

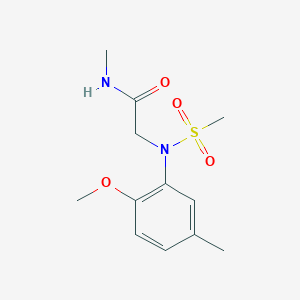
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
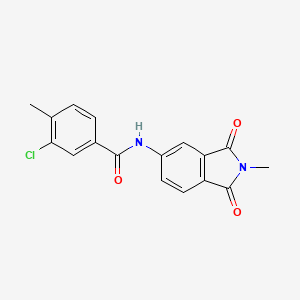
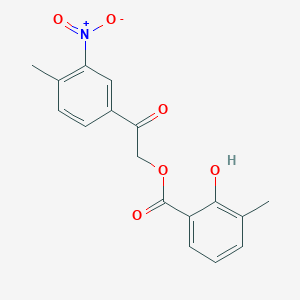
![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)
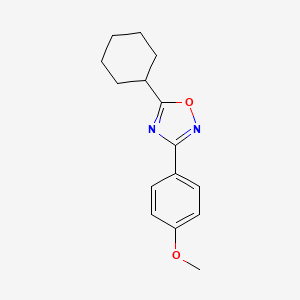
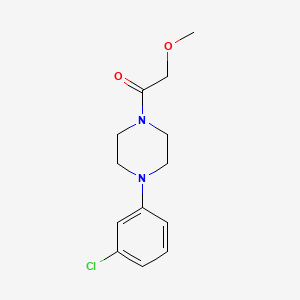
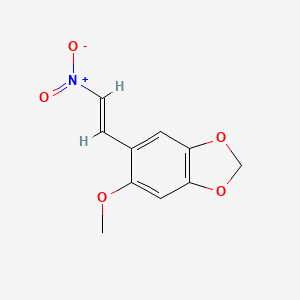
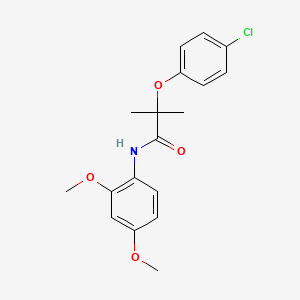
![dimethyl 5-{[(tert-butylamino)carbonothioyl]amino}isophthalate](/img/structure/B5819707.png)
![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)
![2-[2-(4-butoxybenzylidene)hydrazino]-6-chloronicotinic acid](/img/structure/B5819737.png)
![N,N-dimethyl-N'-[2-(4-morpholinyl)-2-oxoethyl]-N'-phenylsulfamide](/img/structure/B5819740.png)
![5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid](/img/structure/B5819748.png)